molecular formula C22H20FN3O2S2 B2559694 N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687561-30-4

N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2559694
CAS RN: 687561-30-4
M. Wt: 441.54
InChI Key: PMIWPDDZAYUANX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging Applications

A notable application of related compounds is in the field of positron emission tomography (PET) imaging. For instance, the synthesis of [18F]DPA-714, a derivative within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlights the compound's potential in imaging the translocator protein (18 kDa) with PET. This process involves a simple one-step method, fully automated on a Zymate-XP robotic system, indicating its utility in non-invasive imaging of neuroinflammatory processes (Dollé et al., 2008).

Molecular Docking and Pharmacological Evaluation

Another research direction involves the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study aimed at synthesizing thioacetamide derivatives and assessing their affinity with anticonvulsant biotargets using molecular docking methods. The compounds showed moderate anticonvulsant activity, demonstrating the chemical's relevance in therapeutic research (Severina et al., 2020).

Exploration of Ligand Efficiency

Research into novel pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands also underscores the versatility of related compounds. These studies synthesized fluoroalkyl- and fluoroalkynyl- analogues, demonstrating subnanomolar affinity for TSPO. Such compounds are recognized as early biomarkers of neuroinflammatory processes, further emphasizing their importance in medicinal chemistry and drug discovery (Damont et al., 2015).

Antimicrobial and Anticancer Activities

The compound's derivatives have also been explored for their antimicrobial and anticancer activities. Studies have synthesized various analogs to evaluate their efficacy against different cancer cell lines and microbial strains, highlighting the compound's potential as a versatile pharmacophore in developing new therapeutic agents. These investigations shed light on the compound's utility in addressing a broad spectrum of diseases, further diversifying its applications in scientific research (Abu-Melha, 2021).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-13-3-4-14(2)18(11-13)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)16-7-5-15(23)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWPDDZAYUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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